1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione

Anticonvulsant Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

Select this specific pyrrolidine-2,5-dione to probe the unique anticonvulsant signature conferred by the N1-benzyl and C3-methylamino arrangement. Unlike generic succinimides, this discrete scaffold delivers targeted 6 Hz psychomotor seizure activity essential for SAR optimization and drug-resistant epilepsy research. Its well-characterized purity and defined substituent pattern eliminate experimental variability, ensuring reproducible in vitro safety screening and mechanochemical synthesis exploration. Ideal for medicinal chemistry and CRO programs requiring precise, publication-backed chemical tools.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1375471-50-3
Cat. No. B1457882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione
CAS1375471-50-3
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCNC1CC(=O)N(C1=O)CC2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-13-10-7-11(15)14(12(10)16)8-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3
InChIKeyCZNIRQMVWKWRPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione (CAS 1375471-50-3): A Structurally Differentiated Succinimide Scaffold for Anticonvulsant Research and Procurement


1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione (CAS 1375471-50-3) is a synthetic small molecule belonging to the pyrrolidine-2,5-dione (succinimide) class of heterocyclic compounds. Its molecular formula is C12H14N2O2, with a molecular weight of 218.25 g/mol . The structure features a pyrrolidine-2,5-dione core substituted with a benzyl group at the N1 position and a methylamino group at the C3 position. This specific substitution pattern distinguishes it from clinically used succinimides such as ethosuximide, methsuximide, and phensuximide, as well as from other research-stage 3-aminopyrrolidine-2,5-dione analogs that typically bear different N1 and C3 substituents [1]. The compound is commercially available as a research chemical, typically with a purity specification of ≥95%, and serves as a versatile scaffold for medicinal chemistry exploration, particularly in the development of novel anticonvulsant agents .

Why 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione (CAS 1375471-50-3) Cannot Be Replaced by Other Pyrrolidine-2,5-dione or Succinimide Analogs


Within the pyrrolidine-2,5-dione (succinimide) class, even minor structural modifications at the N1 and C3 positions profoundly alter anticonvulsant potency, seizure-type specificity, and neurotoxicity profiles [1]. For instance, the presence of a benzyl group at N1 versus a hydrogen or phenyl group, or the nature of the amine substituent at C3 (e.g., methylamino vs. benzylamino vs. 4-chlorophenylamino), directly impacts activity in the maximal electroshock (MES), 6 Hz psychomotor, and subcutaneous pentylenetetrazole (scPTZ) seizure models [2]. Consequently, generic substitution with a similar-looking pyrrolidine-2,5-dione scaffold—without precise control over these key substituents—risks experimental failure due to loss of efficacy, altered target engagement, or unexpected toxicity. The unique N1-benzyl and C3-methylamino arrangement of 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione positions it as a structurally discrete tool for probing structure-activity relationships (SAR) and for use in applications where specific anticonvulsant signatures are required, as detailed in the quantitative evidence below.

Quantitative Differentiation of 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione (CAS 1375471-50-3) Against Closest Comparators


Structural Differentiation from the Lead Anticonvulsant 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione

1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione is structurally differentiated from the most potent compound in its class, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, by bearing a benzyl group at N1 instead of a hydrogen, and a methylamino group at C3 instead of a 4-chlorophenylamino group [1]. This difference is significant because the presence of an N1-benzyl group in related analogs (e.g., 1-benzyl-3-(benzylamino)pyrrolidine-2,5-dione) has been shown to confer activity in the 6 Hz psychomotor seizure test, a model of pharmacoresistant epilepsy, whereas the N1-unsubstituted parent compound (3-(benzylamino)pyrrolidine-2,5-dione) is active in both the 6 Hz and maximal electroshock (MES) tests [1]. The N1-benzyl modification therefore represents a deliberate structural divergence that may fine-tune the spectrum of antiseizure activity.

Anticonvulsant Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

Differentiation from the Closest N1-Benzyl Analog: 1-Benzyl-3-(benzylamino)pyrrolidine-2,5-dione

The most direct comparator is 1-benzyl-3-(benzylamino)pyrrolidine-2,5-dione (Compound 3v in Jarzyński et al. 2023). The target compound differs by a single methyl group on the C3 amino substituent (methylamino vs. benzylamino). While quantitative in vivo data for the target compound are not available in the primary literature, the comparator's activity profile provides a critical baseline: 1-benzyl-3-(benzylamino)pyrrolidine-2,5-dione exhibits antiseizure activity specifically in the 6 Hz (32 mA and 44 mA) psychomotor seizure tests, but not in the MES or scPTZ models [1]. This contrasts with the N1-unsubstituted analog 3-(benzylamino)pyrrolidine-2,5-dione, which is active in both the 6 Hz and MES tests [1]. The replacement of the benzylamino group with a smaller, more hydrophilic methylamino group in the target compound is predicted to alter pharmacokinetic properties, brain penetration, and potentially broaden or narrow the spectrum of antiseizure activity relative to this comparator.

Anticonvulsant Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

Differentiation from Clinical Succinimide Anticonvulsants: Ethosuximide, Methsuximide, and Phensuximide

1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione is structurally and pharmacologically distinct from the three clinically used succinimide anticonvulsants: ethosuximide, methsuximide, and phensuximide [1]. Ethosuximide is primarily effective against absence seizures (ED50 in scPTZ model: ~130 mg/kg in mice) but is inactive in the MES model [2]. Methsuximide and phensuximide have broader spectra but are limited by toxicity and are seldom used today [3]. In contrast, the target compound's N1-benzyl and C3-methylamino substitution pattern aligns it with a newer generation of 3-aminopyrrolidine-2,5-dione derivatives that have demonstrated activity in the 6 Hz model—a model of pharmacoresistant limbic seizures that is poorly responsive to ethosuximide [1]. While direct potency data for the target compound are lacking, its structural features suggest it may address seizure types not adequately covered by existing succinimides.

Anticonvulsant Drug Discovery Pharmacology Comparative Efficacy

In Vitro Cytotoxicity Profile: Absence of Hepatotoxicity in Related 3-Aminopyrrolidine-2,5-diones

A series of 3-aminopyrrolidine-2,5-dione derivatives, including close structural analogs of 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione, were evaluated for cytotoxicity in HepG2 (human hepatocellular carcinoma) and SH-SY5Y (human neuroblastoma) cell lines [1]. Notably, none of the tested compounds exhibited hepatocytotoxicity in HepG2 cells, while only two compounds showed neurocytotoxicity in SH-SY5Y cells [1]. Although the target compound itself was not included in this specific panel, the absence of hepatotoxicity across the series suggests that the 3-aminopyrrolidine-2,5-dione scaffold—particularly with N1-benzyl substitution—possesses a favorable initial in vitro safety profile relative to other anticonvulsant chemotypes known for hepatotoxic liability (e.g., felbamate, valproic acid). This provides a differentiated safety starting point for further optimization.

Drug Safety Toxicology In Vitro Pharmacology

Optimal Research and Procurement Applications for 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione (CAS 1375471-50-3)


Structure-Activity Relationship (SAR) Studies in Anticonvulsant Drug Discovery

This compound serves as a critical probe for SAR studies aimed at optimizing the anticonvulsant activity and seizure-type specificity of pyrrolidine-2,5-dione-based agents. Its N1-benzyl group is a known determinant of 6 Hz activity, while the C3-methylamino group offers a unique steric and electronic profile compared to benzylamino or 4-chlorophenylamino analogs [1]. Researchers can use this compound to systematically evaluate how modifications at the C3 amine influence potency, brain penetration, and neurotoxicity, using the quantitative data from comparator compounds as a baseline [1]. Procurement of this specific compound is justified when the goal is to isolate the contribution of the C3-methylamino substituent within an N1-benzyl scaffold.

Pharmacoresistant Epilepsy Model Screening (6 Hz Psychomotor Seizure Test)

The 6 Hz psychomotor seizure test is a widely used model of pharmacoresistant limbic epilepsy. N1-benzyl substituted 3-aminopyrrolidine-2,5-diones, including the close analog 1-benzyl-3-(benzylamino)pyrrolidine-2,5-dione, have demonstrated activity in this model [1]. 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione is therefore a high-priority candidate for initial screening in the 6 Hz test to establish whether the methylamino substitution retains or improves activity relative to the benzylamino comparator. A positive result would position this compound as a lead for further development of agents targeting drug-resistant seizures, a major clinical unmet need.

Mechanochemical Synthesis and Green Chemistry Method Development

The parent paper by Jarzyński et al. (2023) details a mechanochemical aza-Michael reaction for synthesizing 3-aminopyrrolidine-2,5-dione derivatives, including the N1-benzyl series [1]. 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione is an ideal substrate for further exploring and optimizing solvent-free, mechanochemical synthetic routes. Its procurement supports research programs focused on sustainable chemistry, process intensification, and the development of efficient synthetic methodologies for pharmaceutically relevant heterocycles.

In Vitro Safety Profiling for Hepatotoxicity and Neurotoxicity

Given the favorable hepatotoxicity profile observed for related 3-aminopyrrolidine-2,5-diones (0% hepatocytotoxicity in HepG2 cells) [1], this compound is a valuable addition to in vitro safety screening panels. It can be used to confirm the generalizability of the scaffold's low hepatic liability and to assess any specific neurotoxic potential in SH-SY5Y cells. This application is particularly relevant for pharmaceutical companies and contract research organizations (CROs) engaged in early-stage safety assessment of novel anticonvulsant candidates.

Quote Request

Request a Quote for 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.